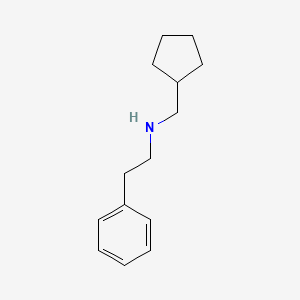

(Cyclopentylmethyl)(2-phenylethyl)amine

Description

Properties

IUPAC Name |

N-(cyclopentylmethyl)-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-2-6-13(7-3-1)10-11-15-12-14-8-4-5-9-14/h1-3,6-7,14-15H,4-5,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSPLGNOQXLUJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CNCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 2-phenylethylamine is reacted with cyclopentylmethyl bromide in acetonitrile (CH₃CN) using sodium bicarbonate (NaHCO₃) as a base. The reaction proceeds at room temperature for 12–24 hours, achieving yields of 68–82% after purification (Table 1). Elevated temperatures (40–50°C) reduce reaction times to 6–8 hours but may increase byproduct formation due to Hoffmann elimination.

Table 1: Alkylation Efficiency Under Varied Conditions

| Cyclopentylmethyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Bromide | NaHCO₃ | CH₃CN | 25 | 24 | 82 |

| Bromide | K₂CO₃ | DMF | 50 | 6 | 75 |

| Chloride | NaHCO₃ | CH₃CN | 25 | 36 | 58 |

The choice of halide significantly impacts reactivity. Bromides exhibit faster kinetics compared to chlorides due to better leaving-group ability. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility but may necessitate higher temperatures, risking decomposition.

Reductive Amination Approaches

Reductive amination offers an alternative route by condensing 2-phenylethylamine with cyclopentylmethyl ketone followed by reduction. While less common for this specific compound, this method is advantageous for substrates prone to elimination.

Substrate Selection and Reducing Agents

Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 6–7 selectively reduces the imine intermediate, yielding the target amine with 60–70% efficiency. Borane-dimethyl sulfide (BH₃·SMe₂) in tetrahydrofuran (THF) provides higher yields (75–80%) but requires stringent moisture control.

Key limitation : Cyclopentylmethyl ketone’s steric bulk slows imine formation, necessitating prolonged reaction times (48–72 hours).

Analytical Characterization and Quality Control

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation. Key spectral signatures include:

-

¹H NMR : δ 2.65–2.80 ppm (m, 8H, –N–CH₂– groups), 1.50–1.70 ppm (m, 9H, cyclopentyl).

-

¹³C NMR : δ 52.3 ppm (–N–CH₂–), 35.8 ppm (cyclopentyl quaternary carbon).

Chiral HPLC with a cellulose-based stationary phase resolves enantiomers, essential for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(Cyclopentylmethyl)(2-phenylethyl)amine: can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.

Reduction: : Reduction reactions can be performed to obtain reduced derivatives.

Substitution: : Substitution reactions can occur at the amine or alkyl groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include:

Oxidation: : Cyclopentylmethyl(2-phenylethyl)amine oxide.

Reduction: : Reduced derivatives of the compound.

Substitution: : Substituted derivatives at the amine or alkyl groups.

Scientific Research Applications

(Cyclopentylmethyl)(2-phenylethyl)amine: has several scientific research applications, including:

Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: : Studied for its potential biological activity and interactions with biological molecules.

Medicine: : Investigated for its therapeutic potential in treating various diseases.

Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (Cyclopentylmethyl)(2-phenylethyl)amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Lipophilicity and Bioavailability : The cyclopentylmethyl group in the target compound likely enhances membrane permeability compared to 2,2-diphenylethan-1-amine’s planar aromatic system, which may limit bioavailability due to crystallization tendencies .

Steric Effects : The bulky cyclopentylmethyl group could reduce enzymatic degradation compared to tert-butyl(2-phenylethyl)amine, which has less steric hindrance .

Biological Activity : While 6WZU-1 leverages pyridinyl and piperidinyl groups for protease inhibition, the target compound’s lack of heteroaromatic moieties may limit direct antiviral activity but improve metabolic stability .

Q & A

Q. How can the structural elucidation of (cyclopentylmethyl)(2-phenylethyl)amine be performed to confirm its identity?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify distinct proton environments (e.g., cyclopentylmethyl protons at δ 1.2–2.1 ppm and aromatic protons from the phenylethyl group at δ 7.2–7.4 ppm) .

- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~ 217.23 for CHN) and fragmentation patterns (e.g., loss of cyclopentyl or phenylethyl moieties) .

- Infrared (IR) Spectroscopy : Confirm functional groups (e.g., N–H stretch at ~3300 cm for the amine group) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer :

Q. What synthetic routes are available for preparing this compound?

Methodological Answer :

- Reductive Amination : React cyclopentanecarboxaldehyde with 2-phenylethylamine in the presence of NaBH or Pd/C under hydrogen .

- N-Alkylation : Use cyclopentylmethyl bromide and 2-phenylethylamine with a base (e.g., KCO) in DMF .

- Critical Note : Optimize reaction conditions (e.g., solvent, temperature) to avoid byproducts like triazines from formaldehyde intermediates (observed in similar amine syntheses) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer :

- Case Study : If MS data shows unexpected fragments (e.g., m/z 91 or 107), compare with fragmentation rules for 2-phenylethyl analogs. For example, cleavage of the CH-CH bond between the amine and aromatic moieties generates benzyl-related ions .

- Cross-Validation : Use orthogonal techniques (e.g., 2D NMR, X-ray crystallography) to confirm stereochemistry or substituent positions .

- Reference Standards : Synthesize or procure known analogs (e.g., cyclopentylamine derivatives) to validate analytical protocols .

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ni) for reductive amination to enhance selectivity .

- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: ethanol/water) to isolate high-purity product .

- Scale-Up Considerations : Monitor exothermic reactions (common in amine alkylation) using controlled temperature and inert atmospheres .

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer :

- Molecular Docking : Simulate interactions with targets like G-protein-coupled receptors (GPCRs) using software (e.g., AutoDock Vina). Compare with known phenylalkylamine ligands (e.g., amphetamine derivatives) .

- QSAR Analysis : Correlate logP, polar surface area, and steric parameters with activity data from analogs (e.g., cyclohexylmethyl amines) .

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and toxicity .

Data Contradiction Analysis

Q. How should discrepancies in reported LogP values for amine derivatives be addressed?

Methodological Answer :

- Experimental Measurement : Use shake-flask or HPLC methods to determine LogP under standardized conditions (pH 7.4, 25°C) .

- Computational Refinement : Apply consensus models (e.g., XLogP3, ALogPS) to reconcile differences between predicted and experimental values .

- Contextual Factors : Consider substituent effects (e.g., cyclopentyl vs. cyclohexyl groups) on hydrophobicity .

Analytical Challenges and Solutions

Q. What advanced techniques can detect trace impurities in this compound?

Methodological Answer :

- LC-MS/MS : Use a C18 column (mobile phase: methanol/water with 0.1% formic acid) and monitor for common byproducts (e.g., unreacted aldehydes or triazines) .

- GC-MS Headspace Analysis : Identify volatile impurities (e.g., residual solvents) with a DB-5MS column .

- NMR Spiking : Add reference compounds (e.g., cyclopentylmethyl chloride) to identify overlapping peaks .

Safety and Handling Protocols

Q. What safety precautions are critical when handling this compound?

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (amine derivatives are often irritants) .

- Waste Disposal : Neutralize waste with dilute HCl and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.